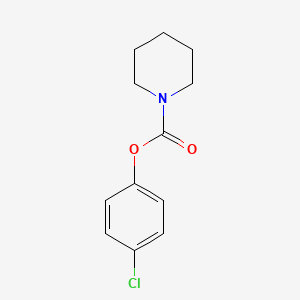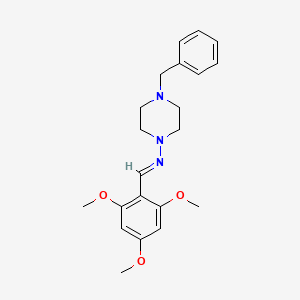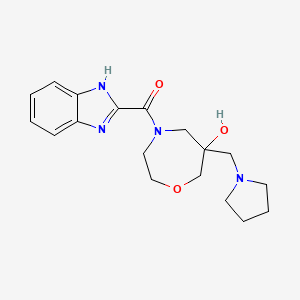
4-chlorophenyl 1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chlorophenyl 1-piperidinecarboxylate” is a chemical compound with the molecular formula C12H14ClNO2 . It is related to other compounds such as “Ethyl 4-oxo-1-piperidinecarboxylate” and “4-(4-chlorophenyl)-piperidine hydrochloride” which are used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “4-chlorophenyl 1-piperidinecarboxylate” were not found, related compounds such as “Ethyl 4-oxo-1-piperidinecarboxylate” have been used to prepare tertiary alcohols . Another related compound, “4-(4-chlorophenyl)-4-hydroxypiperidine” and its derivatives were synthesized and tested as potential analgesic compounds .Molecular Structure Analysis
The molecular structure of “4-chlorophenyl 1-piperidinecarboxylate” is determined by its molecular formula, C12H14ClNO2 . Related compounds like “Ethyl 4-oxo-1-piperidinecarboxylate” have a molecular weight of 171.19 and “4-(4-chlorophenyl)-piperidine hydrochloride” has a molecular weight of 232.15 .Applications De Recherche Scientifique
Pharmacology: Drug Synthesis and Development
4-Chlorophenyl 1-piperidinecarboxylate is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure is pivotal in the development of drugs that target central nervous system disorders and other conditions. For instance, piperidine derivatives are known to be present in over twenty classes of pharmaceuticals, including those used for treating Alzheimer’s disease .
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. It is particularly useful in the synthesis of quinolones and loperamide, which have applications ranging from antibacterial agents to antidiarrheal medications .
Industrial Applications: Chemical Manufacturing
4-Chlorophenyl 1-piperidinecarboxylate is utilized in industrial chemical processes, such as the manufacture of Bepotastine and its Besilate salt, which are used in antihistamine medications . The compound’s stability and reactivity make it suitable for large-scale production.
Medical Research: Potential Therapeutic Applications
In medical research, derivatives of this compound are being explored for their therapeutic potential. For example, novel piperazine derivatives have shown promise in in vivo anti-allergic activities, which could lead to new treatments for allergies and asthma .
Chemical Engineering: Process Optimization
Chemical engineers leverage 4-chlorophenyl 1-piperidinecarboxylate in process optimization, particularly in the development of efficient synthetic routes for pharmaceuticals. Its role in the preparation of tertiary alcohols highlights its importance in fine-tuning chemical reactions for desired outcomes .
Environmental Applications: Pesticide Development
While direct information on the environmental applications of 4-chlorophenyl 1-piperidinecarboxylate is limited, related piperidine compounds like Chlorfenapyr are used as broad-spectrum insecticides. They offer low solubility and volatility, minimizing the potential for groundwater leaching and ensuring they are not persistent in soil or water systems .
Propriétés
IUPAC Name |
(4-chlorophenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUIEMPOJNANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)
![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)
![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)
![N,N-dimethyl-2-[(3-methylbenzyl)amino]-1-propyl-1H-benzimidazole-5-carboxamide](/img/structure/B5519571.png)


![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)
